Mecaavp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

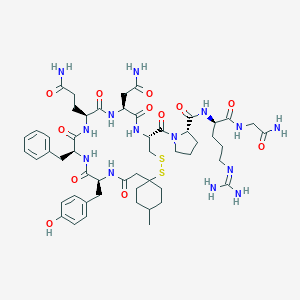

Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. It is primarily used in medical settings to manage conditions such as diabetes insipidus and certain types of shock. The compound is known for its ability to regulate water retention in the kidneys and constrict blood vessels, thereby increasing blood pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the sequential addition of amino acids. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability, efficacy, and bioavailability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically modified analogs of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, which may have improved pharmacological properties. These analogs are then tested for their efficacy and safety in various biological assays .

Aplicaciones Científicas De Investigación

Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the mechanisms of water retention and vasoconstriction. In medicine, it is employed to treat conditions like diabetes insipidus and vasodilatory shock. Additionally, the compound has industrial applications in the development of new pharmaceuticals and therapeutic agents .

Mecanismo De Acción

The mechanism of action of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body, primarily the V1 and V2 receptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events that lead to vasoconstriction and increased water reabsorption in the kidneys. This results in elevated blood pressure and reduced urine output, which are critical for managing conditions like shock and diabetes insipidus .

Comparación Con Compuestos Similares

Similar Compounds:

- Vasopressin

- Desmopressin

- Terlipressin

Uniqueness: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. For instance, desmopressin is another analog of vasopressin but has a different amino acid sequence, leading to variations in its pharmacological profile. Terlipressin, on the other hand, is a prodrug that is converted into lysine vasopressin in the body, offering a different therapeutic approach .

Propiedades

Número CAS |

119617-71-9 |

|---|---|

Fórmula molecular |

C52H74N14O12S2 |

Peso molecular |

1151.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N14O12S2/c1-29-17-19-52(20-18-29)26-43(71)60-35(24-31-11-13-32(67)14-12-31)46(74)63-36(23-30-7-3-2-4-8-30)47(75)61-34(15-16-40(53)68)45(73)64-37(25-41(54)69)48(76)65-38(28-79-80-52)50(78)66-22-6-10-39(66)49(77)62-33(9-5-21-58-51(56)57)44(72)59-27-42(55)70/h2-4,7-8,11-14,29,33-39,67H,5-6,9-10,15-28H2,1H3,(H2,53,68)(H2,54,69)(H2,55,70)(H,59,72)(H,60,71)(H,61,75)(H,62,77)(H,63,74)(H,64,73)(H,65,76)(H4,56,57,58)/t29?,33-,34+,35+,36+,37+,38+,39+,52?/m1/s1 |

Clave InChI |

UNSADRFQSKUHRA-VUUAPHMOSA-N |

SMILES |

CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

SMILES isomérico |

CC1CCC2(CC1)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

SMILES canónico |

CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

| 119617-71-9 | |

Sinónimos |

1-(1-mercapto-4-methylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- MeCAAVP MeCADAVP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)